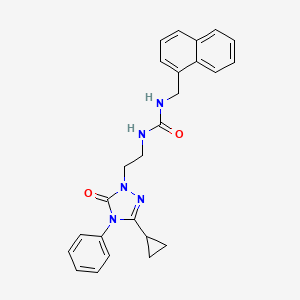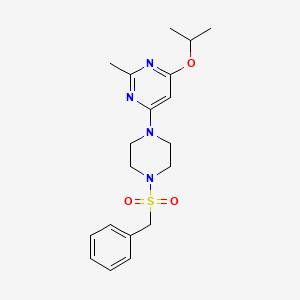![molecular formula C22H21BrN6O3 B2874311 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one CAS No. 303973-11-7](/img/no-structure.png)
8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one is a useful research compound. Its molecular formula is C22H21BrN6O3 and its molecular weight is 497.353. The purity is usually 95%.
BenchChem offers high-quality 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radical Scavenging Activity
Compounds structurally related to hydroxybenzylidene hydrazines have been synthesized and evaluated for their radical scavenging activities. These compounds showed a wide spectrum of biological activities, including strong to no radical scavenging effects. The effectiveness of these radical scavengers varied, with compounds containing three hydroxyl groups in the benzylidene part showing the most potent activity. This suggests potential applications in studying antioxidant properties and developing compounds with protective effects against oxidative stress-related damage (Šeršeň et al., 2017).
Anticancer Activity
New derivatives with structures related to the given compound have been synthesized and screened for anticancer activity. Some of these compounds exhibited selective cytotoxicity against various human cancer cell lines. This indicates the potential of such compounds in cancer research, particularly in the development of new chemotherapeutic agents (Bekircan et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one in the presence of a base to form the final product.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "hydrazine hydrate", "6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one", "base" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one in the presence of a base to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
303973-11-7 |
Formule moléculaire |
C22H21BrN6O3 |
Poids moléculaire |
497.353 |
Nom IUPAC |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21BrN6O3/c1-28-19-18(20(31)26-22(28)32)29(11-5-8-14-6-3-2-4-7-14)21(25-19)27-24-13-15-12-16(23)9-10-17(15)30/h2-4,6-7,9-10,12-13,30H,5,8,11H2,1H3,(H,25,27)(H,26,31,32)/b24-13+ |
Clé InChI |
YPNMQKAXKDDGLO-ZMOGYAJESA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)
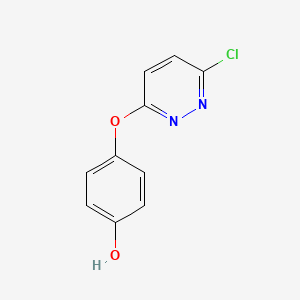
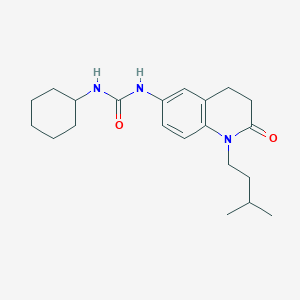
![8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2874237.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide](/img/structure/B2874238.png)
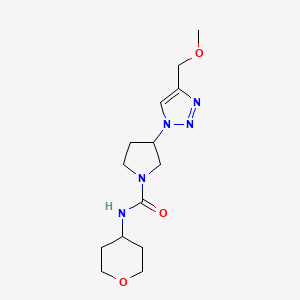
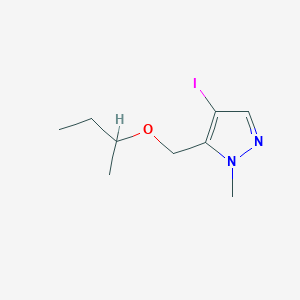
![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)
